molecular formula C17H20N4O2 B5683022 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE

1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE

Cat. No.: B5683022
M. Wt: 312.37 g/mol
InChI Key: CFYGXJWDAJBFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-NITROPHENYL)METHYL]-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-6-3-4-15(12-17)13-19-8-10-20(11-9-19)14-16-5-1-2-7-18-16/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYGXJWDAJBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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